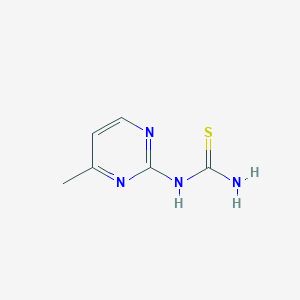

N-(4-methylpyrimidin-2-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylpyrimidin-2-yl)thiourea: is a chemical compound with the molecular formula C6H8N4S It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-methylpyrimidin-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyrimidin-2-yl)thiourea typically involves the reaction of 4-methylpyrimidine-2-amine with thiocyanate or isothiocyanate under suitable conditions. One common method is as follows:

Starting Materials: 4-methylpyrimidine-2-amine and ammonium thiocyanate.

Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions.

Procedure: The 4-methylpyrimidine-2-amine is dissolved in the solvent, and ammonium thiocyanate is added. The mixture is heated under reflux for several hours until the reaction is complete.

Isolation: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-methylpyrimidin-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that thiourea derivatives, including N-(4-methylpyrimidin-2-yl)thiourea, exhibit significant anticancer properties. For instance, studies have shown that certain thioureas can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound has been evaluated for its effectiveness against different types of cancer, demonstrating broad-spectrum antitumor activity with varying GI50 values across different cell lines .

Antiviral Properties

This compound has also been investigated for its antiviral potential. In vitro studies have highlighted its efficacy against several viral strains, suggesting that it may serve as a promising candidate for antiviral drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex organic compounds. Thioureas are often used in the formation of heterocyclic compounds and can act as precursors in the synthesis of pharmaceutical agents .

Enzyme Inhibition Studies

Thioureas, including this compound, have been studied for their ability to inhibit specific enzymes. For example, certain derivatives have shown dual inhibitory activity against human carbonic anhydrase isoenzymes, which are important targets in cancer therapy and other diseases . This highlights the compound's potential role in enzyme modulation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiourea derivatives, including this compound, against several cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that the compound exhibited significant growth inhibition with GI50 values ranging from 15.1 μM to 93.3 μM depending on the cell line tested .

Case Study 2: Antiviral Efficacy

Another research effort focused on the antiviral properties of thioureas against Murine norovirus and Chikungunya virus strains. This compound was found to possess notable antiviral activity with EC50 values significantly lower than conventional antiviral agents, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of N-(4-methylpyrimidin-2-yl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiourea moiety can interact with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can enhance binding affinity and specificity towards the target.

Comparaison Avec Des Composés Similaires

- N-(pyrimidin-2-yl)thiourea

- N-(4-chloropyrimidin-2-yl)thiourea

- N-(4-methoxypyrimidin-2-yl)thiourea

Comparison: N-(4-methylpyrimidin-2-yl)thiourea is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to N-(pyrimidin-2-yl)thiourea, the methyl group can enhance lipophilicity and potentially improve membrane permeability. The presence of different substituents on the pyrimidine ring, such as chloro or methoxy groups, can significantly alter the compound’s electronic properties and reactivity, making this compound distinct in its applications and effects.

Activité Biologique

N-(4-methylpyrimidin-2-yl)thiourea is a thiourea derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₄S and a molecular weight of approximately 168.23 g/mol. Its structure features a thiourea functional group (–NH–C(=S)–NH₂) linked to a pyrimidine ring, which influences its reactivity and biological properties. The unique substitution pattern on the pyrimidine ring may confer distinct mechanisms of action compared to other thioureas.

Biological Activities

Thiourea derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities:

- Anticancer Activity : Studies have shown that thioureas can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxicity against various cancer cell lines, including PC-3 (prostate), A549 (lung), and HeLa (cervical) cells . The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt the cell cycle.

- Antimicrobial Properties : Thioureas have shown potent antimicrobial activity against various bacterial strains. This compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

- Antiviral Effects : Research indicates that thioureas possess antiviral properties, potentially acting against viruses such as HIV and influenza. The mechanism may involve interference with viral replication or host cell interactions .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Thioureas can inhibit key enzymes involved in cellular processes. For example, they may act as inhibitors of urease, an enzyme critical for bacterial survival .

- Cell Cycle Disruption : Studies indicate that thioureas can disrupt the cell cycle in cancer cells, leading to increased apoptosis rates. This was evidenced by changes in cell morphology and viability upon treatment with this compound .

- Reactive Oxygen Species (ROS) Generation : Some thioureas may induce oxidative stress within cells, contributing to their cytotoxic effects against cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on multiple cancer cell lines. The compound showed a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 20 µM to 50 µM. Flow cytometry analysis indicated that treated cells accumulated in the S phase of the cell cycle, suggesting that the compound effectively halts cell division and promotes apoptosis .

Case Study 2: Antimicrobial Efficacy

In antimicrobial testing, this compound was assessed against various pathogenic bacteria. It displayed MIC values of 3.125 µg/mL against S. aureus, indicating strong antibacterial activity. Comparative studies revealed that this compound outperformed several known antibiotics in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(4-methylpyrimidin-2-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHDUHMPJCCCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.